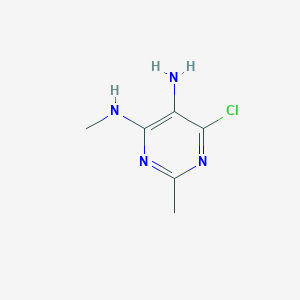
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde
Vue d'ensemble
Description
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in the presence of a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid.
Reduction: 4-(4-Fluorophenyl)-3-pyridinecarbinol.
Substitution: 4-(4-Aminophenyl)-3-pyridinecarboxaldehyde.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
- 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid
- 4-(4-Fluorophenyl)-3-pyridinecarbinol
Uniqueness
4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is unique due to the specific positioning of the fluorophenyl group and the aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H8FNO |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H |
Clé InChI |
BOQHMDVUUFLCCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-bromo-2-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8633614.png)




![(R)-8-(2-amino-1-((tert-butyldimethylsilyl)oxy)ethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8633660.png)


